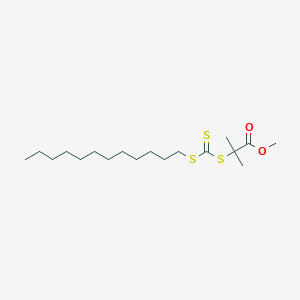

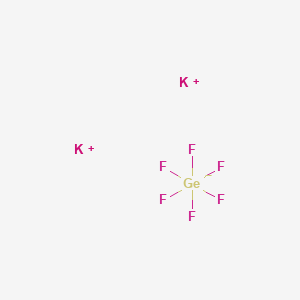

![molecular formula C42H53Fe2NP2 B6336365 1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos CAS No. 952586-19-5](/img/structure/B6336365.png)

1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos

Description

1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos is a useful research compound. Its molecular formula is C42H53Fe2NP2 and its molecular weight is 745.5 g/mol. The purity is usually 95%.

The exact mass of the compound 1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos is 745.235196 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Catalysis

Chenphos ligands are widely used in asymmetric catalysis, particularly in hydrogenation reactions. They have been shown to be effective in achieving high enantioselectivity . The unique structure of Chenphos, with its ferrocene core and phosphino groups, allows for a strong coordination to metal centers, which is crucial for the catalytic activity and selectivity.

Medicinal Chemistry

Ferrocene derivatives, including those similar to Chenphos, have been explored for their anticancer properties . The redox properties of ferrocene can be harnessed in the design of drugs, where the ferrocene moiety acts as a cytotoxic agent or as a part of redox-active drugs.

Organic Synthesis

Phosphinoferrocene compounds are valuable in organic synthesis, particularly in cross-coupling reactions. They can act as ligands in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds . This is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Polymer Science

Dicyclohexylphosphinoferrocene, a component of Chenphos, finds applications in polymer science. It can be used as a ligand in transition metal-catalyzed polymerizations to control the stereochemistry of the resulting polymer . This is particularly important in the synthesis of high-performance materials with specific properties.

Materials Science

In materials science, Chenphos ligands can be employed in the synthesis of new materials with desired properties. For instance, they can be used to create catalysts that are effective under mild conditions, which is beneficial for sustainable chemistry practices .

Environmental Science

While direct applications of Chenphos in environmental science are not well-documented, ferrocene derivatives have been studied for their potential use in environmental sensors and remediation technologies . The electrochemical properties of ferrocene can be utilized in the detection of pollutants and in the development of environmentally friendly processes.

Drug Development

Chenphos ligands have been used in the synthesis of drug molecules, such as LCZ 696, a drug approved by the FDA . The ligand’s ability to induce chirality in the hydrogenation of unsaturated carboxylic acids is crucial for the production of enantiomerically pure drug intermediates.

Agrochemistry

Chiral phosphine ligands like Chenphos are also significant in the synthesis of agrochemicals. Their ability to catalyze reactions with high enantioselectivity is important for the production of chiral pesticides and herbicides, which can be more effective and less harmful to non-target organisms .

properties

IUPAC Name |

cyclopenta-1,3-diene;(1S)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22NP.C17H26P.C5H5.2Fe/c1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-2-4-5-3-1;;/h4-16H,1-3H3;7-8,13-16H,1-6,9-12H2;1-5H;;/q-2;2*-1;2*+2/t16-,22?;;;;/m0..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHRELGUZPHGAM-CCABKTBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[CH-]1C=CC=C1.[Fe+2].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[CH-]1C=CC=C1.[Fe+2].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53Fe2NP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746439 | |

| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1S)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide 1-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (2/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'-dicyclohexylphosphinoferrocene | |

CAS RN |

1036373-39-3 | |

| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1S)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide 1-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (2/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)

![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

![(R,R)-[COD]Ir[Ph2PThrePHOX], 97%](/img/structure/B6336335.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine tetrahydrochloride, 98% (S,S)-PDP](/img/structure/B6336337.png)

![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)